Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural complexity, which includes a phenylmethoxy group and a propynyl group attached to the phosphorus atom. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(phenylmethoxy)-1-propyne under controlled conditions. This reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired ester. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to chelate metal ions makes it useful in biochemical studies and as a potential therapeutic agent.
Medicine: Phosphonic acid derivatives are explored for their antimicrobial and antiviral properties.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester involves its ability to interact with various molecular targets. The compound can chelate metal ions, affecting enzymatic activities and other biochemical processes. Its unique structure allows it to participate in specific binding interactions, influencing pathways related to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid esters: These compounds have similar ester functional groups but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different arrangement of phosphorus and oxygen atoms, leading to distinct chemical properties.
Phosphonates: These compounds share the phosphonic acid functional group but may have different substituents attached to the phosphorus atom
Uniqueness
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
194038-05-6 |
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Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-2-ynoxymethylbenzene |
InChI |
InChI=1S/C14H19O4P/c1-3-17-19(15,18-4-2)12-8-11-16-13-14-9-6-5-7-10-14/h5-7,9-10H,3-4,11,13H2,1-2H3 |
InChI Key |
YXZBBEZCGSUGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CCOCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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